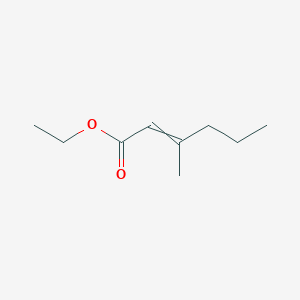
Ethyl 3-methylhex-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methylhex-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of 3-methylhex-2-enoic acid and ethanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-methylhex-2-enoate can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 3-methylhex-2-enol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Ethyl 3-methylhex-2-enol.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 3-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of ethyl 3-methylhex-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl hexanoate: Another ester with a fruity aroma, used in flavors and fragrances.
Methyl 3-methylhex-2-enoate: A similar ester with a slightly different structure and properties.
Ethyl 2-methylhexanoate: An ester with a similar molecular formula but different structural arrangement.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
生物活性
Ethyl 3-methylhex-2-enoate, a member of the ester family, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. This compound is notable for its fruity aroma, making it valuable in the flavor and fragrance industry. However, its biological activities extend beyond olfactory applications, warranting a detailed examination of its potential therapeutic effects and other biological interactions.
This compound can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. The compound can also undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to a variety of derivatives that may exhibit distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It can interact with enzymes and receptors, influencing cellular processes. The specific pathways depend on the context in which the compound is applied, such as in medicinal chemistry or agricultural applications .
Biological Activities
Research into the biological activities of this compound has revealed several potential applications:
Case Study 1: Insecticidal Activity
A study investigated the insecticidal effects of ethyl acetate extracts from Streptomyces species against various mosquito larvae. Although not directly focusing on this compound, the findings highlight the potential for related esters to exhibit significant larvicidal activity at low concentrations (LC50 values ranging from 0.045 mg/mL to 0.272 mg/mL) .
Case Study 2: Flavor Profile Analysis
In another study examining flavor compounds, ethyl esters were shown to evoke strong olfactory responses in sensory evaluations. This compound was noted for its contribution to fruity notes in food products, which could enhance palatability and consumer acceptance .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Limited direct studies; derivatives show promise |
| Insecticidal | Effective against mosquito larvae; LC50 values <0.272 mg/mL |
| Flavor/Fragrance | Contributes to fruity aroma; enhances product appeal |
属性
IUPAC Name |
ethyl 3-methylhex-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPOYMRKNZICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














